Ethyl 2-methyl-2-(trimethylsilyl)propanoate
Overview
Description
Ethyl 2-methyl-2-(trimethylsilyl)propanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester has the molecular formula C9H20O2Si and is known for its unique structural features, including a trimethylsilyl group attached to the propanoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(trimethylsilyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-2-(trimethylsilyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(trimethylsilyl)propanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Hydrolysis: 2-methyl-2-(trimethylsilyl)propanoic acid and ethanol.
Reduction: 2-methyl-2-(trimethylsilyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(trimethylsilyl)propanoate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules where the ester functionality is crucial for activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(trimethylsilyl)propanoate involves its ability to undergo hydrolysis, reduction, and substitution reactions. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for controlled modification of the molecule. The ester functionality can be hydrolyzed to release the corresponding acid and alcohol, which can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Uniqueness
Ethyl 2-methyl-2-(trimethylsilyl)propanoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This group provides steric protection and can be selectively removed, making the compound valuable in synthetic chemistry for protecting reactive sites during multi-step synthesis .
Properties
IUPAC Name |
ethyl 2-methyl-2-trimethylsilylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-7-11-8(10)9(2,3)12(4,5)6/h7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPACPGMNAVSCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277025 | |
Record name | ethyl 2-methyl-2-(trimethylsilyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-20-2 | |
Record name | NSC421 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-methyl-2-(trimethylsilyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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